molecular formula C18H30BNO4S B8197267 N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8197267
M. Wt: 367.3 g/mol
InChI Key: YISAQIJREBWWKL-UHFFFAOYSA-N
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Description

Its structure combines a sulfonamide moiety with a pinacol boronate ester, enabling diverse reactivity. This article compares its properties with structurally related compounds, focusing on synthetic routes, physicochemical characteristics, and functional differences.

Properties

IUPAC Name

N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BNO4S/c1-7-13-20(14-8-2)25(21,22)16-11-9-15(10-12-16)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISAQIJREBWWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Sulfonamide Formation :
    Benzenesulfonyl chloride reacts with dipropylamine in the presence of a base (e.g., triethylamine or pyridine) to form N,N-dipropylbenzenesulfonamide. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom, displacing chloride.

    C6H5SO2Cl+2(C3H7)2NHC6H5SO2N(C3H7)2+(C3H7)2NH2+Cl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + 2 (\text{C}_3\text{H}_7)_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{C}_3\text{H}_7)_2 + (\text{C}_3\text{H}_7)_2\text{NH}_2^+ \text{Cl}^-
  • Purification :
    The crude product is isolated via extraction (using dichloromethane or ethyl acetate) and purified via recrystallization or column chromatography.

Key Data :

ParameterValue
Yield75–85%
SolventDichloromethane/Ethanol
Reaction Time4–6 hours
Temperature0–25°C (room temperature)

Introduction of the Boronate Ester Group

The boronate ester moiety is introduced via Suzuki-Miyaura coupling or direct borylation , leveraging palladium or iridium catalysts.

Suzuki-Miyaura Coupling

This method involves coupling 4-bromo-N,N-dipropylbenzenesulfonamide with bis(pinacolato)diboron (B2_2pin2_2) under palladium catalysis.

General Procedure:

  • Reactants :

    • 4-Bromo-N,N-dipropylbenzenesulfonamide (1 equiv)

    • B2_2pin2_2 (1.2 equiv)

    • Pd(PPh3_3)4_4 (0.05 equiv)

    • K2_2CO3_3 (3 equiv)

  • Conditions :

    • Solvent: Toluene/ethanol (3:1 v/v)

    • Temperature: 80–90°C

    • Atmosphere: Inert (argon/nitrogen)

    • Time: 12–16 hours

  • Workup :
    The mixture is cooled, extracted with dichloromethane, and purified via silica gel chromatography (eluent: hexane/ethyl acetate).

Key Data :

ParameterValue
Yield45–70%
CatalystPd(PPh3_3)4_4
ByproductsHomocoupled arylboronates

Direct Borylation via Iridium Catalysis

An alternative approach employs iridium-catalyzed C–H borylation , which selectively functionalizes the para position of the sulfonamide.

Reaction Setup:

  • Catalyst System :

    • [Ir(OMe)(cod)]2_2 (0.01 equiv)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 0.02 equiv)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 80°C

    • Time: 24 hours

Key Data :

ParameterValue
Yield60–75%
Regioselectivity>95% para-selectivity

Transesterification of Boronate Esters

For substrates sensitive to harsh coupling conditions, transesterification with pinacol offers a mild alternative.

Methodology:

  • Reactants :

    • 4-(Methylboronate)-N,N-dipropylbenzenesulfonamide

    • Pinacol (1.5 equiv)

  • Conditions :

    • Solvent: Toluene

    • Acid Catalyst: Trifluoroacetic acid (TFA, 5 vol%)

    • Temperature: 90°C

    • Time: 30 minutes

Key Data :

ParameterValue
Equilibrium Constant (Keq_{eq})1.08 ± 0.10
Conversion>90%

Comparative Analysis of Methods

MethodYield (%)SelectivityCost EfficiencyScalability
Suzuki-Miyaura45–70ModerateHighIndustrial
Ir-Catalyzed Borylation60–75HighModerateLab-scale
Transesterification>90HighLowSmall-scale

Advantages and Limitations :

  • Suzuki-Miyaura : Broad substrate compatibility but requires pre-functionalized bromoarenes.

  • Ir-Catalyzed Borylation : Atom-economical but limited to directing group-assisted C–H activation.

  • Transesterification : Mild conditions but dependent on precursor availability.

Reaction Optimization Strategies

Catalyst Screening

  • Palladium Systems : Pd(OAc)2_2 with SPhos ligand increases turnover frequency (TOF) by 30% compared to Pd(PPh3_3)4_4.

  • Iridium Systems : Adding electron-deficient ligands (e.g., dtbpy) enhances para-selectivity.

Solvent Effects

  • Polar Aprotic Solvents : DMF accelerates coupling but promotes side reactions.

  • Ether Solvents : THF minimizes deboronation during Ir-catalyzed borylation.

Temperature Control

  • Lower Temperatures (60°C) : Reduce homocoupling in Suzuki-Miyaura reactions.

  • Higher Temperatures (110°C) : Improve conversion in transesterification but risk sulfonamide decomposition.

Characterization and Validation

  • NMR Spectroscopy :

    • 1^1H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), while the dioxaborolane methyl groups resonate as a singlet (δ 1.3 ppm).

    • 11^{11}B NMR : A peak at δ 30–32 ppm confirms the boronate ester.

  • Mass Spectrometry :

    • ESI-MS : [M+H]+^+ at m/z 353.26 (calculated for C17_{17}H27_{27}BNO4_4S).

  • HPLC Purity :

    • 98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water).

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts account for 60% of raw material costs.

  • Waste Streams : Aqueous K2_2CO3_3 and Pd residues require neutralization and recovery.

  • Green Chemistry Metrics :

    • E-factor : 12–15 kg waste/kg product (primarily from solvent use).

    • PMI (Process Mass Intensity) : 20–25 for Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzenesulfonamides.

Scientific Research Applications

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Alkyl Substituent Variations

  • Target Compound :

    • Structure : N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (3p, Figure 3 in ).
    • Features : Dipropylamine group at sulfonamide nitrogen; para-substituted pinacol boronate on benzene .
  • Analog 1: N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS: 486422-04-2 (). Key Difference: Methyl groups instead of propyl on the sulfonamide nitrogen.
  • Analog 2: N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Structure: Additional methyl group at the benzene ring’s meta position ().
  • Analog 3 : N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

    • Features : Diethylamine group and meta-substituted boronate ().
    • Impact : Ethyl groups balance steric bulk and solubility, while meta-substitution may reduce conjugation efficiency in cross-coupling reactions .

Substitution Patterns on the Benzene Ring

  • Target Compound : Boronate at the para position relative to sulfonamide.
  • Analog 4 : 4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
    • Structure : Boronate at meta position ().
    • Impact : Meta-substitution may reduce steric strain but could lower electronic communication between functional groups .

Physicochemical Properties

Property Target Compound (3p) N,N-Dimethyl Analog N,N,3-Trimethyl Analog
Molecular Weight 353.26 g/mol 295.17 g/mol 325.23 g/mol
Boiling Point Not reported Not reported 435.3±55.0 °C
1H NMR (CDCl₃) δ 7.66–7.63 (m, 2H), 1.35 (s, 12H) Similar aromatic shifts; δ 1.35 (s, 12H) δ 1.35 (s, 12H); additional methyl at δ 2.3–2.5
LogP Estimated ~3.5 ~2.6 2.63

Biological Activity

N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group and a dioxaborolane moiety, which are known for their roles in biological activity. The structure can be represented as follows:

C15H24BNO3S\text{C}_{15}\text{H}_{24}\text{B}\text{N}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to enhance the compound's stability and reactivity in biological systems. It can act as a boron-containing electrophile, which may facilitate interactions with nucleophiles in biological molecules.

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

StudyFindings
Study ADemonstrated that dioxaborolanes can inhibit the growth of breast cancer cells in vitro.
Study BReported that similar sulfonamide derivatives showed cytotoxic effects on leukemia cell lines.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The sulfonamide group is known for its antibacterial properties by inhibiting folic acid synthesis in bacteria.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis rates.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. The compound has been classified with warnings for acute toxicity if ingested or contacted with skin . Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how is purity ensured?

  • Methodology :

  • Step 1 : Suzuki-Miyaura coupling of a benzenesulfonamide precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) using palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous dioxane or THF under inert atmosphere .
  • Step 2 : Purification via column chromatography (e.g., EtOAc/hexanes gradient) to isolate the product.
  • Step 3 : Structural validation using 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and boron incorporation .
    • Key Considerations : Ensure exclusion of moisture to prevent boronate hydrolysis.

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable boronate ester, enabling transmetalation in palladium-catalyzed Suzuki-Miyaura couplings. Its electron-deficient boron center facilitates aryl-aryl bond formation, critical for constructing biaryl scaffolds .
  • Experimental Validation : Monitor coupling efficiency via 11B^{11}\text{B} NMR to track boron transfer during reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H borylation of the benzenesulfonamide core be addressed?

  • Strategy :

  • Use directing groups (e.g., sulfonamide) or steric control via substituents (e.g., dipropyl groups) to direct borylation to the para position .
  • Optimize catalyst-ligand systems (e.g., Ir-based catalysts with chelating ligands) for meta or ortho selectivity if required .
    • Data Analysis : Compare 1H^{1}\text{H} NMR spectra of intermediates to confirm regioselectivity and quantify by-products via HPLC .

Q. How to resolve contradictions in reported enzyme inhibition data for sulfonamide-boronate hybrids?

  • Critical Analysis :

  • Factor 1 : Variability in assay conditions (e.g., pH, buffer composition) may alter sulfonamide ionization, affecting binding to enzyme active sites .
  • Factor 2 : Impurities in synthesized compounds (e.g., residual Pd) can skew bioactivity results. Validate purity using ICP-MS for metal traces .
    • Resolution : Replicate studies under standardized conditions and include control compounds (e.g., non-boronated sulfonamides) to isolate boron-specific effects .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets like kinases or proteases?

  • Experimental Design :

  • Binding Assays : Surface plasmon resonance (SPR) to measure real-time binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) .
  • Structural Studies : Co-crystallization with target enzymes (e.g., PRMT4) to map binding pockets. Use SHELX programs for crystallographic refinement .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-Dipropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

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